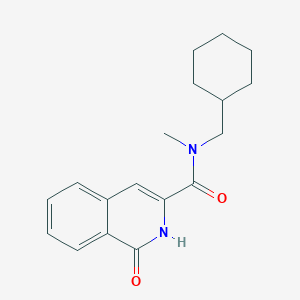![molecular formula C16H14N4O B7495772 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B7495772.png)
1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone is a chemical compound with potential applications in scientific research. This compound has a complex structure, and its synthesis method requires advanced knowledge and skills in organic chemistry.
作用机制
The mechanism of action of 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing DNA damage and inhibiting the activity of certain enzymes involved in cell proliferation. Furthermore, this compound may also inhibit the activity of certain signaling pathways that are critical for cancer cell survival.
Biochemical and Physiological Effects:
1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone has been shown to exhibit cytotoxicity against cancer cells and induce apoptosis. Furthermore, this compound has also been shown to inhibit angiogenesis, which is a critical process in tumor growth and metastasis. However, the biochemical and physiological effects of this compound on normal cells are not fully understood.
实验室实验的优点和局限性
The advantages of using 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone in lab experiments include its potential anticancer activity and its ability to inhibit angiogenesis. However, the limitations of using this compound in lab experiments include its complex structure, which requires advanced knowledge and skills in organic chemistry, and its potential toxicity to normal cells.
未来方向
There are several future directions for the study of 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone. One future direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its anticancer activity. Another future direction is to study the potential toxicity of this compound to normal cells and to develop strategies to mitigate this toxicity. Furthermore, future studies could focus on the development of analogs of this compound with improved anticancer activity and reduced toxicity. Finally, future studies could explore the potential applications of this compound in other areas of scientific research, such as drug discovery and development.
合成方法
The synthesis of 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method involves the condensation of 2-aminobenzimidazole with 3-acetyl-6-methylpyridine to form 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone. The reaction is carried out in the presence of a suitable solvent and a catalyst. The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
科学研究应用
1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential anticancer activity. Studies have shown that this compound exhibits cytotoxicity against cancer cells and induces apoptosis. Furthermore, this compound has also been studied for its potential to inhibit angiogenesis, which is a critical process in tumor growth and metastasis.
属性
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-6-7-12(10-17-11)15(21)20-9-8-19-14-5-3-2-4-13(14)18-16(19)20/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNNZVAFJYTDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCN3C2=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7495706.png)
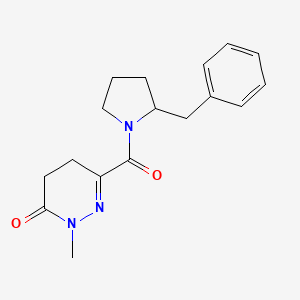
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7495719.png)
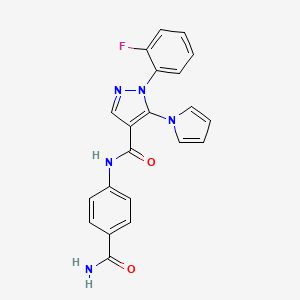

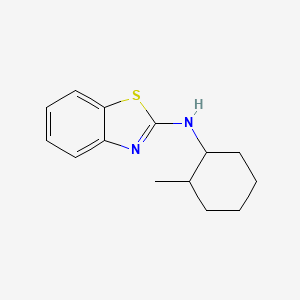
![3-Hydroxy-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7495745.png)
![4-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7495753.png)
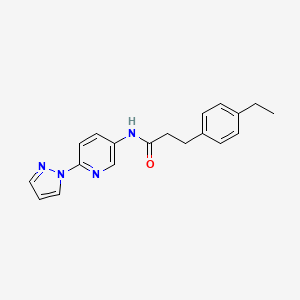
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7495765.png)
![N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7495775.png)
![Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7495789.png)
